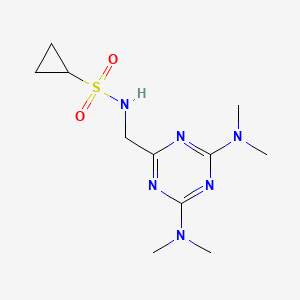

![molecular formula C26H19ClFN3OS B2597099 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-95-5](/img/structure/B2597099.png)

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolopyrimidinone core, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (phenyl and tolyl groups) and the pyrrolopyrimidinone core suggests that the molecule may have a planar structure. The (2-chloro-4-fluorobenzyl)thio substituent may add some steric bulk.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolopyrimidinone core might undergo reactions at the carbonyl group, while the (2-chloro-4-fluorobenzyl)thio substituent might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability, while the (2-chloro-4-fluorobenzyl)thio substituent might affect its solubility.Scientific Research Applications

Anticancer Potential

Microwave-assisted Synthesis and Anticancer Activity : A study highlighted the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, which exhibited significant cytotoxicity against human cancer cell lines. Although not the exact compound, this research emphasizes the importance of pyrimidine derivatives in cancer therapy, suggesting potential anticancer applications for similar compounds (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Agents

Benzocoumarin-Pyrimidine Hybrids as Antitubercular Agents : Another study involving the synthesis of benzocoumarin-pyrimidine hybrids reported potent antitubercular activity, showcasing the role of pyrimidine derivatives in combating tuberculosis. This implies that closely related compounds could also have applications in treating bacterial infections (Reddy, Hosamani, & Devarajegowda, 2015).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : Research on the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed strong antibacterial and antifungal activities against several strains of bacteria and fungi. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Anti-inflammatory and Antinociceptive Properties

Thiazolopyrimidine Derivatives for Anti-inflammatory and Antinociceptive Activities : A study on thiazolopyrimidine derivatives demonstrated promising anti-inflammatory and antinociceptive properties, suggesting the utility of pyrimidine derivatives in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk.

Future Directions

properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClFN3OS/c1-16-6-5-9-20(12-16)31-25(32)24-23(21(14-29-24)17-7-3-2-4-8-17)30-26(31)33-15-18-10-11-19(28)13-22(18)27/h2-14,29H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRPJWIWUVTNHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

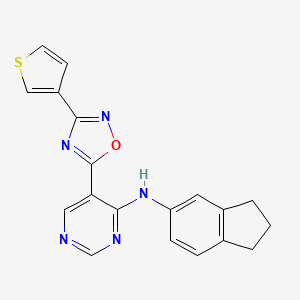

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

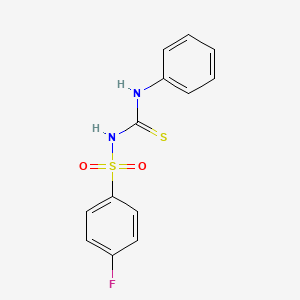

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)

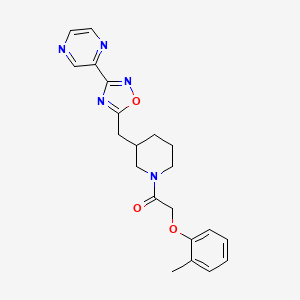

![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)

![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)

![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)

![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)